1-Bromo-3-fluoro-2-methoxy-4-(methylsulfonyl)benzene
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Overview
Description
1-Bromo-3-fluoro-2-methoxy-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H8BrFO3S It is a derivative of benzene, characterized by the presence of bromine, fluorine, methoxy, and methylsulfonyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-methoxy-4-(methylsulfonyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-methoxy-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy and methylsulfonyl groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring .
Scientific Research Applications
1-Bromo-3-fluoro-2-methoxy-4-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-methoxy-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various chemical reactions, influencing its biological activity and potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Bromo-4-fluoro-2-methoxybenzene
- 1-Bromo-3-fluoro-4-methoxybenzene
- 1-Bromo-2-methoxy-4-(methylsulfonyl)benzene
Uniqueness: 1-Bromo-3-fluoro-2-methoxy-4-(methylsulfonyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H8BrFO3S |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-methoxy-4-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8BrFO3S/c1-13-8-5(9)3-4-6(7(8)10)14(2,11)12/h3-4H,1-2H3 |
InChI Key |
DSDDPBKBBSDJNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)S(=O)(=O)C)Br |
Origin of Product |
United States |
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